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Compound of Interest

Compound Name: BPO-27 racemate

Cat. No.: B560641

Audience: Researchers, scientists, and drug development professionals.
Introduction:

BPO-27 is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance
Regulator (CFTR), an ion channel crucial for fluid and electrolyte transport across epithelial
tissues. The racemic mixture contains the highly active (R)-BPO-27 enantiomer and the
inactive (S)-BPO-27 enantiomer.[1][2][3][4][5] Hyperactivation of CFTR is implicated in
secretory diarrheas and autosomal dominant polycystic kidney disease (ADPKD), making its
inhibition a promising therapeutic strategy.[6][7] (R)-BPO-27 has demonstrated low nanomolar
to picomolar potency in various experimental systems, highlighting its potential for drug
development.[2][3]

Initially, the mechanism of action for (R)-BPO-27 was thought to involve competition with ATP at
the nucleotide-binding domains (NBDs) of CFTR.[1][5] However, more recent structural studies
have revealed that (R)-BPO-27 acts as a direct pore blocker, physically occluding the chloride
ion conduction pathway.[6][7] This updated understanding is critical for interpreting
experimental data and designing new therapeutic strategies.

These application notes provide detailed protocols for utilizing BPO-27 racemate in short-
circuit current (Isc) measurements using Ussing chambers, a key technique for studying ion
transport across epithelial monolayers.
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Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (ICso) and other key
quantitative parameters of (R)-BPO-27 on CFTR function.

Table 1: Inhibitory Potency (ICso) of (R)-BPO-27 on CFTR Chloride Current

Experimental Measurement
Cell Type . ICso0 Value Reference
System Technique
YFP-based
Cell-based Assay  FRT cells ~5nM [2]
assay
Cell-based Assay  Not specified Not specified ~4 nM [2]

HEK-293T cells

Inside-out Patch expressing Electrophysiolog
~600 pM [2]
Clamp human WT y
CFTR
Human _ o
Primary human Short-circuit
Enterocyte ) ~5nM [2]
enteroids current
Cultures
Mouse Intestinal ) Fluid
In vivo ) ~0.1 mg/kg [2]18119]
Loops accumulation

Table 2: Effect of (R)-BPO-27 on CFTR Channel Gating Properties (Single Channel Analysis)
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Parameter Condition Value Reference

Channel Open

. Control 0.29+0.02 [1]

Probability (NPo)
5 nM (R)-BPO-27 0.08 £ 0.01 [1]
Mean Channel Open

) 5 nM (R)-BPO-27 Modestly reduced [1]
Time
Mean Channel Closed ]

] 5 nM (R)-BPO-27 Strongly increased [1]
Time
Unitary Conductance 5nM (R)-BPO-27 No effect [1]

Table 3: Effect of (R)-BPO-27 on ATP-dependent CFTR Activation

Parameter Condition Value Reference
ECso for ATP

o Control 0.27 £ 0.05 mM [1]
activation
0.5 nM (R)-BPO-27 1.77 £0.13 mM [1]

Experimental Protocols
Protocol 1: Short-Circuit Current (Isc) Measurement in
Polarized Epithelial Cells

This protocol describes the use of an Ussing chamber to measure the effect of BPO-27 on
CFTR-mediated chloride secretion across a polarized epithelial cell monolayer (e.g., FRT, HBE,
or human enteroid monolayers).

Materials:
» Polarized epithelial cells cultured on permeable supports (e.g., Snapwell™ or Transwell®)

e Ussing Chamber System
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Voltage-clamp amplifier

Ag/AgCIl electrodes with 3M KCI agar bridges

Ringer's Solution (Krebs-Henseleit buffer or similar)

CFTR activators (e.g., Forskolin, IBMX, Genistein)

BPO-27 racemate or (R)-BPO-27

Amiloride (to inhibit epithelial sodium channels, ENaC)

ATP (to activate Caz*-activated Cl~ channels, CaCC)

CFTRIinh-172 (as a positive control for CFTR inhibition)

Procedure:

Prepare fresh Ringer's solution and warm to 37°C. Continuously gas with 95% Oz / 5% CO..

Mount the permeable support with the cultured epithelial monolayer in the Ussing chamber,
separating the apical and basolateral compartments.

Fill both chambers with an equal volume of pre-warmed and gassed Ringer's solution.

Establish a stable baseline recording of the transepithelial voltage and resistance.

Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current
(Isc).

Once a stable baseline Isc is achieved, add amiloride (e.g., 10 uM) to the apical chamber to
block ENaC-mediated sodium absorption.

After the amiloride-induced Isc drop stabilizes, stimulate CFTR-mediated chloride secretion
by adding a CFTR activator cocktail (e.g., 10 uM Forskolin and 100 uM IBMX) to the
basolateral side. An increase in Isc indicates CFTR activation.
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e Once the stimulated Isc reaches a stable plateau, add BPO-27 to the apical or basolateral
chamber at the desired concentration. A decrease in Isc indicates inhibition of CFTR.

o (Optional) To assess specificity, after BPO-27 inhibition, add a high concentration of a known
CFTR inhibitor like CFTRIinh-172 (e.g., 10 uM) to confirm that the remaining current is not
CFTR-mediated.

» (Optional) To test for effects on other channels, at the end of the experiment, add ATP (e.qg.,
100 uM) to the apical side to activate CaCCs and observe any changes in Isc.

Protocol 2: Inside-Out Patch Clamp Electrophysiology

This protocol is for single-channel recordings to investigate the direct effects of BPO-27 on the
CFTR channel.

Materials:

o HEK-293T or CHO-K1 cells expressing human wild-type CFTR
e Patch-clamp rig with amplifier (e.g., Axon 200B)

o Borosilicate glass pipettes

 Pipette solution (in mM): 148 N-methyl-D-glucamine (NMDG), 148 HCI, 10 HEPES, 1 MgClz,
5 EGTA, pH 7.2.

e Bath solution (in mM): 146 NMDG, 146 HCI, 2 MgClz, 10 HEPES, pH 7.4.
e ATP (magnesium salt)

e Protein Kinase A (PKA) catalytic subunit

« (R)-BPO-27

Procedure:

o Plate cells on glass coverslips suitable for patch-clamp recording.
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o Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the
bath solution.

o Pull patch pipettes and fill with the pipette solution.
e Form a high-resistance (>1 GQ) seal with the cell membrane (cell-attached configuration).

o Excise the patch of membrane to achieve the inside-out configuration, exposing the
cytoplasmic face of the channel to the bath solution.

» Hold the membrane potential at a constant voltage (e.g., -60 mV).
o To activate CFTR, add ATP (e.g., 1 mM) and PKA (e.g., 10 U/mL) to the bath solution.
» Record baseline CFTR channel activity.

o Perfuse the bath with a solution containing the desired concentration of (R)-BPO-27 and
record the changes in channel activity (open probability, open time, closed time).

e Analyze the single-channel data to determine the mechanism of inhibition.

Visualizations

Cell Culture Preparation Ussing Chamber Experiment
Culture polarized epithelial cells Mount cell monolayer Establish stable Add Amiloride (apical) Activate CFTR with Add BPO-27 to Record and analyze
(e.g., FRT, HBE) on permeable supports in Ussing chamber baseline Isc to inhibit ENaC Forskolin/IBMX (basolateral) apical or basolateral side decrease in Isc

Click to download full resolution via product page

Caption: Ussing Chamber Experimental Workflow for BPO-27 Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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measurements]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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